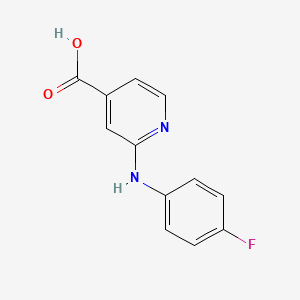

2-(4-Fluoroanilino)isonicotinic acid

Übersicht

Beschreibung

2-(4-Fluoroanilino)isonicotinic acid is a chemical compound with the molecular formula C12H9FN2O2 . It is a derivative of isonicotinic acid, which is an organic compound with a carboxylic acid substituent at the 4-position of pyridine . The 2-(4-Fluoroanilino)isonicotinic acid molecule contains a fluoroaniline group, which is an organofluorine compound .

Synthesis Analysis

The synthesis of 2-(4-Fluoroanilino)isonicotinic acid or similar compounds often involves the use of isonicotinic acid hydrazide (INH) as a starting material . For instance, the synthesis of 2-(4’-carboxylphenyl)isonicotinic acid involves the mixture of III(0.1 mol, 29.9 g) and 10 g NaOH in 500 mL H2O, which is refluxed for 2 hours, and then cooled to room temperature .Molecular Structure Analysis

The molecular structure of 2-(4-Fluoroanilino)isonicotinic acid is characterized by the presence of a fluoroaniline group attached to an isonicotinic acid molecule . The dipole moment for similar compounds has been calculated using DFT/B3LYP level of theory 6-311++G (d, p) basis set .Wissenschaftliche Forschungsanwendungen

Diesel Fuel Precursor Conversion

2-(4-Fluoroanilino)isonicotinic acid has been used in the creation of a novel silica supported sulfonic acid functionalized isonicotinic acid catalyst (SO3H-INA@SiO2). This catalyst has been used for the solvent-free conversion of 2-methylfuran to diesel fuel precursors of C15 and C20 units . The catalyst was able to convert 2-methylfuran completely into condensation products .

Solvent Partitioning

The descriptors for isonicotinic acid can be used in equations for partition of solutes between water and organic solvents. This allows for the prediction of partition coefficients and further solubility in a host of organic solvents .

Fluorescent Bulk Sensor

Isonicotinic acid hydrazide has been immobilized on nano-fumed silica to create a highly sensitive fluorescent bulk sensor. This sensor has shown selectivity for Hg2+ and Cr3+ ions .

Cancer Research

Hydrazones, which can be derived from isonicotinic acid, have been used in cancer research. Novel compounds that target cell death pathways like apoptosis and autophagy have been created .

Wirkmechanismus

Target of Action

It is known that isonicotinic acid derivatives, such as isoniazid, have been used as antituberculosis drugs . These compounds inhibit the synthesis of keto- and metoxi-derivatives of mycolic acids .

Mode of Action

Isoniazid is acetylated rapidly, and some isoniazid is hydrolyzed directly to isonicotinic acid . The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid .

Biochemical Pathways

It is known that isonicotinic acid derivatives inhibit the synthesis of mycolic acids , which are essential components of the cell wall of Mycobacterium tuberculosis.

Pharmacokinetics

It is known that 2-fluoroaniline, a related compound, is metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . N-acetylation is also observed . At least 80% of the dose is excreted in the urine within 24 hours .

Result of Action

It can be inferred from the effects of isonicotinic acid derivatives, which inhibit the synthesis of mycolic acids , leading to the disruption of the cell wall of Mycobacterium tuberculosis.

Action Environment

It is known that the solubility of isonicotinic acid, a related compound, can be influenced by the solvent used .

Eigenschaften

IUPAC Name |

2-(4-fluoroanilino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-1-3-10(4-2-9)15-11-7-8(12(16)17)5-6-14-11/h1-7H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCLDFRYCGKPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=CC(=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651396 | |

| Record name | 2-(4-Fluoroanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoroanilino)isonicotinic acid | |

CAS RN |

868734-50-3 | |

| Record name | 2-(4-Fluoroanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl chloroacetate](/img/structure/B1460652.png)

![7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1460658.png)

![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide](/img/structure/B1460663.png)

![N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide](/img/structure/B1460664.png)

![2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B1460665.png)

![1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1460668.png)

![3-(4-Chloro-phenyl)-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460673.png)